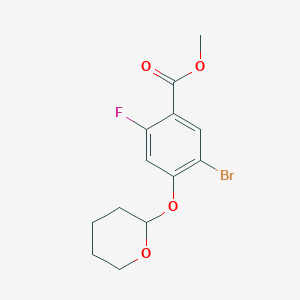

Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate

Description

Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate is a halogenated benzoate ester featuring a bromine atom at position 5, a fluorine atom at position 2, and a tetrahydropyran (THP)-protected hydroxyl group at position 4. The THP group serves as a common protecting strategy for alcohols during synthetic organic chemistry workflows, enabling selective reactivity at other positions . The molecular formula of this compound is C₁₃H₁₄BrFO₄, with a molar mass of 349.15 g/mol. Its structure combines halogen substituents (Br, F) for electronic modulation and a THP group for steric protection, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

methyl 5-bromo-2-fluoro-4-(oxan-2-yloxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrFO4/c1-17-13(16)8-6-9(14)11(7-10(8)15)19-12-4-2-3-5-18-12/h6-7,12H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAIHIFFAOHLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)OC2CCCCO2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzoic acid.

Esterification: The carboxylic acid group of 5-bromo-2-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 5-bromo-2-fluorobenzoate.

Protection of Hydroxyl Group: The hydroxyl group of tetrahydro-2H-pyran-2-ol is protected by converting it into a tetrahydropyranyl ether using dihydropyran and an acid catalyst.

Nucleophilic Substitution: The protected tetrahydro-2H-pyran-2-ol is then reacted with methyl 5-bromo-2-fluorobenzoate in the presence of a base such as potassium carbonate to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation: The tetrahydropyranyl group can be oxidized to form a lactone.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Hydrolysis: Formation of 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoic acid.

Oxidation: Formation of lactones or carboxylic acids.

Scientific Research Applications

Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

Material Science: It is used in the development of new materials with specific properties.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine and fluorine atoms can interact with active sites of enzymes, while the tetrahydropyranyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogens and Protecting Groups

Compound A : Methyl 5-Bromo-2-Fluoro-4-Hydroxybenzoate

- Structure : Lacks the THP group; free hydroxyl at position 4.

- Key Differences :

- The unprotected hydroxyl group increases polarity and acidity (pKa ~10) compared to the THP-protected analog, which is stable under basic conditions but cleaved under acidic conditions .

- Reactivity: The free hydroxyl group in Compound A allows direct functionalization (e.g., alkylation), while the THP group in the target compound necessitates deprotection prior to further modification.

Compound B : Ethyl 5-Bromo-2-Fluoro-4-((Tetrahydro-2H-Pyran-2-yl)Oxy)Benzoate

- Structure : Ethyl ester instead of methyl.

- Key Differences :

Compound C : Methyl 5-Chloro-2-Fluoro-4-((Tetrahydro-2H-Pyran-2-yl)Oxy)Benzoate

- Structure : Chlorine replaces bromine at position 5.

- Key Differences :

- Electron-Withdrawing Effects : Bromine’s stronger electron-withdrawing nature (Hammett σₚ: Br = +0.23, Cl = +0.23) slightly enhances electrophilic aromatic substitution (EAS) reactivity compared to chlorine.

- Steric and Bond Strength : The C–Br bond is longer (1.89 Å vs. 1.79 Å for C–Cl) but weaker, making bromine more susceptible to nucleophilic displacement .

Nuclear Magnetic Resonance (NMR) :

- THP-Induced Splitting: The THP group in the target compound causes duplication of ¹H and ¹³C NMR signals due to diastereomerism, a phenomenon also observed in THP-protected analogs like (1S,4R,4aS,8aR)-2-Oxo-1-(phenylsulfonyl)-4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-deca-hydronaphthalene-4a-carbaldehyde .

- Halogen-Specific Shifts : The fluorine atom at position 2 deshields adjacent protons, producing distinct ¹H NMR splitting (e.g., δ ~7.2 ppm for aromatic H-3 and H-6).

Physicochemical and Functional Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Formula | C₁₃H₁₄BrFO₄ | C₈H₆BrFO₃ | C₁₄H₁₆BrFO₄ | C₁₃H₁₄ClFO₄ |

| Molar Mass (g/mol) | 349.15 | 257.04 | 363.18 | 304.70 |

| logP | 2.8 (predicted) | 1.5 | 3.3 | 2.7 |

| Key Reactivity | Acid-labile THP; Br for SNAr | Free -OH for alkylation | Slower ester hydrolysis | Cl for milder EAS |

Biological Activity

Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate, a compound with the CAS number 1699742-04-5, is part of a class of chemical entities that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 305.14 g/mol. The compound features a bromine and fluorine substituent on the aromatic ring, which may influence its biological activity.

Biological Activity Data

A summary of relevant biological activities observed in studies involving similar compounds is presented in Table 1.

Case Study 1: Antimicrobial Properties

A study examining the antimicrobial activity of halogenated benzoates found that compounds with bromine and fluorine substitutions exhibited significant inhibition against Gram-positive bacteria. The study highlighted that the introduction of a tetrahydropyran moiety may enhance solubility and bioavailability, leading to improved efficacy against microbial strains.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research into the cytotoxic effects of aromatic compounds revealed that certain derivatives induced apoptosis in multiple cancer cell lines. This compound could potentially share similar mechanisms, particularly through the activation of caspase pathways.

Research Findings

Recent investigations into related compounds have provided insights into their biological activities:

- Inhibitory Effects on Kinases : Some studies have indicated that benzoate derivatives can inhibit key kinases involved in cancer progression, suggesting potential applications in oncology.

- Interactions with ABC Transporters : Similar compounds have shown interactions with ATP-binding cassette (ABC) transporters, which are crucial for drug resistance mechanisms in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.